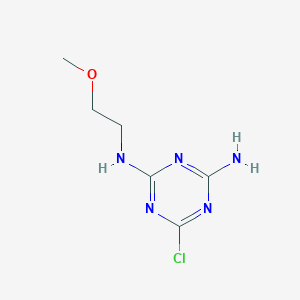
6-Chloro-N~2~-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C8H12ClN3O. It is a derivative of triazine, a class of nitrogen-containing heterocycles that are widely used in various chemical applications.
准备方法
The synthesis of 6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.
化学反应分析
6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to changes in its oxidation state.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, resulting in the breakdown of the triazine ring.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
6-chloro-1,3,5-triazine-2,4-diamine: Lacks the 2-methoxyethyl group, leading to different chemical and biological properties.
N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine: Lacks the chlorine atom, resulting in different reactivity and applications.
The presence of both the chlorine atom and the 2-methoxyethyl group in 6-chloro-N2-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine makes it unique and contributes to its specific properties and applications.
属性
CAS 编号 |
135783-81-2 |
|---|---|
分子式 |
C6H10ClN5O |
分子量 |
203.63 g/mol |
IUPAC 名称 |
6-chloro-2-N-(2-methoxyethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H10ClN5O/c1-13-3-2-9-6-11-4(7)10-5(8)12-6/h2-3H2,1H3,(H3,8,9,10,11,12) |
InChI 键 |
FTIPENBJDDGWCK-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=NC(=NC(=N1)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















